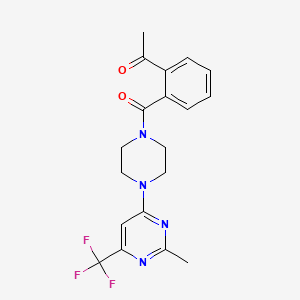
1-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F3N4O2 and its molecular weight is 392.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Biginelli Synthesis : A study described the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These derivatives were synthesized efficiently, demonstrating the compound's utility in organic synthesis (Bhat et al., 2018).
Heterocyclic Compound Formation
- Pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine Derivatives : A study focused on synthesizing novel pyrazolo and triazolo pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These derivatives exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Antiviral and Antibacterial Activities
- Antiviral Activity : Research on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed potential antiviral activities against HSV1 and HAV-MBB, showcasing the compound's potential in antiviral drug development (Attaby et al., 2006).
- Antibacterial Activity : Another study investigated the antibacterial properties of synthesized piperidine-containing pyrimidine imines and thiazolidinones, indicating their potential in antibacterial drug discovery (Merugu et al., 2010).
Antitumor Activity
- Breast Cancer Cells : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and tested against MCF-7 breast cancer cells. Certain compounds showed promising antiproliferative agents, indicating their potential in cancer therapy (Yurttaş et al., 2014).
Molecular Interactions and Mesomorphic Complexes
- Hydrogen Bonded Mesomorphic Complexes : Research involving a triazine grafted with semiperfluorinated chains interacted with complementary orotic acid and barbituric acid derivatives to form triple hydrogen-bonded heterodimers, relevant in materials science (Kohlmeier et al., 2013).
Pharmacokinetics and Metabolism Studies
- Tyrosine Kinase Inhibitor Metabolism : Flumatinib, a tyrosine kinase inhibitor containing a pyrimidinyl piperazine moiety, was studied for its metabolism in chronic myelogenous leukemia patients, highlighting the compound's pharmacokinetic properties (Gong et al., 2010).
Mechanism of Action
Target of Action
Similar compounds with pyrimidine moieties have been found to have broad pharmacological activities . They are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Pharmacokinetics
Similar compounds have been found to exhibit suitable in vivo mouse pk parameters .
Result of Action
Similar compounds have been found to have moderate anti-proliferative activities . For instance, some compounds have shown good selectivity for PC-3 cells .
Action Environment
It’s worth noting that the introduction of trifluoromethyl groups is a popular strategy to modulate the properties of bioactive molecules .
properties
IUPAC Name |
1-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c1-12(27)14-5-3-4-6-15(14)18(28)26-9-7-25(8-10-26)17-11-16(19(20,21)22)23-13(2)24-17/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRLRSYNBBWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

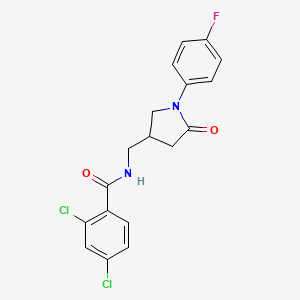
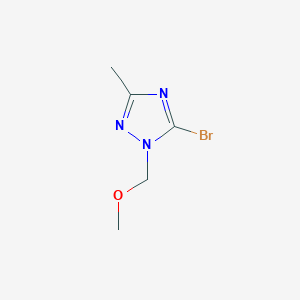

![1-(furan-2-ylmethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)
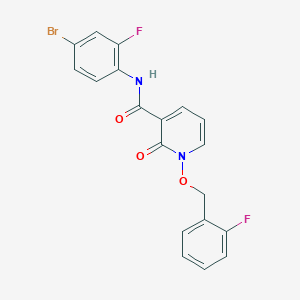
![dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate](/img/structure/B2967835.png)
![[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B2967836.png)
![2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide](/img/structure/B2967837.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B2967838.png)
![N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide](/img/structure/B2967842.png)

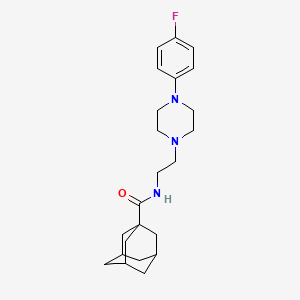
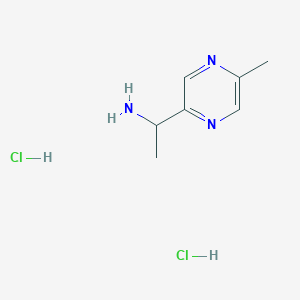
![3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2967848.png)